Baricitinib-d3 is a deuterated form of baricitinib, a selective inhibitor of Janus kinase 1 and 2, primarily used in the treatment of autoimmune diseases such as rheumatoid arthritis and alopecia areata. Baricitinib functions by blocking the signaling pathways that lead to inflammation, thus modulating immune responses. The compound has gained attention not only for its therapeutic applications but also for its potential use in research settings, particularly in pharmacokinetic studies due to its isotopic labeling.
Baricitinib was originally developed by Incyte Corporation and is marketed under the brand name Olumiant by Eli Lilly. The compound was first approved for medical use in Europe in February 2017 and subsequently by the FDA in May 2022 for various indications, including COVID-19 treatment.
Baricitinib-d3 is classified as a small molecule drug and falls under the category of immunomodulatory agents. It is specifically targeted towards inhibiting Janus kinases, which are critical in mediating inflammatory responses.
The synthesis of baricitinib-d3 involves several steps that modify the original baricitinib structure to incorporate deuterium atoms. The general synthetic pathway begins with key intermediates such as pyrazole-4-boronic acid pinacol ester and l-Boc-3-(cyanomethylene)azetidine, which undergo a series of reactions including Michael addition and coupling reactions.
Baricitinib-d3 retains the core structure of baricitinib but includes deuterium at specific positions. The molecular formula is , reflecting the incorporation of deuterium.
Baricitinib-d3 undergoes similar chemical reactions as its non-deuterated counterpart but can be tracked more precisely due to the presence of deuterium. This isotopic labeling allows researchers to study metabolic pathways and pharmacokinetics more effectively.
Baricitinib-d3 acts as a reversible inhibitor of Janus kinase 1 and 2, with half maximal inhibitory concentrations (IC50) of approximately 5.9 nM and 5.7 nM, respectively. By inhibiting these kinases, it interferes with the signaling pathways that lead to inflammation and immune response modulation.
Baricitinib-d3 serves multiple roles in scientific research:
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2